molecular formula C14H13N5O2 B5526971 ethyl 4-(9H-purin-6-ylamino)benzoate

ethyl 4-(9H-purin-6-ylamino)benzoate

Cat. No. B5526971
M. Wt: 283.29 g/mol
InChI Key: IFFPISAEZRPXHT-UHFFFAOYSA-N
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Description

Ethyl 4-(9H-purin-6-ylamino)benzoate is a chemical compound with the molecular formula C14H13N5O2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Molecular Structure Analysis

The molecular structure of ethyl 4-(9H-purin-6-ylamino)benzoate consists of 14 carbon atoms, 13 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms . The exact structure would need to be confirmed through techniques such as NMR spectroscopy or X-ray crystallography.


Physical And Chemical Properties Analysis

The physical and chemical properties of ethyl 4-(9H-purin-6-ylamino)benzoate include a molecular weight of 283.285 , a density of 1.4±0.1 g/cm3 , and a boiling point of 583.6±40.0 °C at 760 mmHg . The melting point and flash point are not specified .

Scientific Research Applications

Electro-Optical Materials

Ethyl 4-amino benzoate has garnered attention as a potential candidate for electro-optical applications . Researchers have studied its growth aspects and characteristic properties. The crystal structure, determined through single crystal X-ray diffraction, reveals an orthorhombic crystal system with the non-centrosymmetric space group P 2 1 2 1 2 1. The material’s lattice parameters align with both single crystal and powder X-ray diffraction results. Its transparency, assessed using UV-vis spectroscopy, demonstrates good transmittance across the visible spectrum. While the mechanical strength is relatively low, the reduction in defects suggests its suitability for non-linear optical applications .

Heat Shock Factor-1 (HSF-1) Modulation

In a specific assay, ethyl 4-(7H-purin-6-ylamino)benzoate exhibited affinity towards HSF-1, a key regulator of stress response. The compound’s EC50 value was determined to be greater than 195,000 nM. This finding highlights its potential role in modulating cellular stress pathways .

Photopyroelectric and Thermal Studies

Researchers have evaluated the thermal parameters and mechanical properties of ethyl 4-amino benzoate. Photopyroelectric techniques revealed fair thermal stability, while nano-indentation tests indicated lower mechanical strength. These insights are crucial for understanding its behavior under varying conditions .

Laser Damage Threshold Assessment

The laser damage threshold value of ethyl 4-(7H-purin-6-ylamino)benzoate was calculated using a Nd:YAG laser. This parameter provides essential information for potential laser applications .

Surface Defect Analysis

Surface defects on the grown crystal were analyzed using an etching technique. Understanding these defects contributes to optimizing crystal quality for specific applications .

Optical Band Gap Determination

Tauc’s plot was employed to evaluate the optical band gap of the compound. This parameter influences its behavior in electronic and optical devices .

Safety and Hazards

The safety data sheet for a similar compound, ethyl benzoate, indicates that it is a combustible liquid and should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling the compound . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

ethyl 4-(7H-purin-6-ylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O2/c1-2-21-14(20)9-3-5-10(6-4-9)19-13-11-12(16-7-15-11)17-8-18-13/h3-8H,2H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFPISAEZRPXHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(7H-purin-6-ylamino)benzoate

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